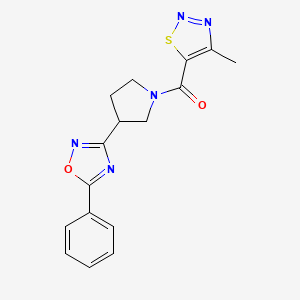![molecular formula C17H16ClN3O4S B2942512 methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-62-8](/img/structure/B2942512.png)
methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a chlorobenzamido group, and a carboxylate group. It also features a thieno[2,3-c]pyridine core, which is a bicyclic structure composed of a thiophene ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamoyl, chlorobenzamido, and carboxylate groups, along with the thieno[2,3-c]pyridine core, would give this molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl group could potentially undergo reactions involving the carbonyl or the amine, and the chlorobenzamido group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds could impact its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity The synthesis and chemical reactivity of compounds related to Methyl 3-Carbamoyl-2-(2-Chlorobenzamido)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been explored in various studies. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation has been demonstrated, showcasing the reactivity of related structures (Zhu, Lan, & Kwon, 2003). Additionally, the exploration of novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids highlights the versatility of these heterocyclic frameworks (Santilli, Kim, & Wanser, 1971).
Antitumor Potential Significant research has focused on the antitumor potential of thieno[2,3-b]pyridine derivatives. A study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates revealed their promising antitumoral effects against triple negative breast cancer (TNBC) cell lines, highlighting the therapeutic potential of these compounds (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).
Pharmacological Modulation Another area of interest is the pharmacological modulation of receptor activity. Compounds structurally related to Methyl 3-Carbamoyl-2-(2-Chlorobenzamido)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been studied for their ability to modulate G protein-coupled receptors (GPCRs), illustrating the potential for developing novel allosteric modulators based on this scaffold (Valant, Felder, Sexton, & Christopoulos, 2012).
Brain-Specific Delivery Systems The investigation into brain-specific delivery systems for radiopharmaceuticals has also incorporated dihydropyridine carriers, demonstrating the utility of these compounds in enhancing brain uptake of therapeutic agents (Tedjamulia, Srivastava, & Knapp, 1985).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-carbamoyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-7-6-10-12(8-21)26-16(13(10)14(19)22)20-15(23)9-4-2-3-5-11(9)18/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSDABXANGLWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2942430.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)



![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)
![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)